molecular formula C9H15FN2O2 B1448675 (4-Fluoropyrrolidin-2-yl)(morpholino)methanone CAS No. 1934265-58-3

(4-Fluoropyrrolidin-2-yl)(morpholino)methanone

Cat. No. B1448675
CAS RN: 1934265-58-3
M. Wt: 202.23 g/mol
InChI Key: HPMUTOXSDYPWBA-UHFFFAOYSA-N
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Description

“(4-Fluoropyrrolidin-2-yl)(morpholino)methanone” is a chemical compound with the IUPAC name ((2S,4R)-4-fluoropyrrolidin-2-yl)(morpholino)methanone hydrochloride . It has a molecular weight of 238.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15FN2O2.ClH/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H/t7-,8+;/m1./s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular formula is C9H15FN2O2 , and it has an average mass of 202.226 Da .

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds with morpholino and fluorophenyl groups have been synthesized and evaluated for their antitumor activities. For instance, the synthesis of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone demonstrated inhibition of cancer cell proliferation in various lines, highlighting the potential application of structurally similar compounds in cancer therapy (Tang & Fu, 2018).

Structural Exploration and Biological Activity

The structural analysis and biological evaluation of compounds containing morpholino groups, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, provide insights into their antiproliferative activities. These studies include crystallography and Hirshfeld surface analysis to understand molecular interactions and stability, which are crucial for drug design (Prasad et al., 2018).

Characterization of Synthetic Precursors

Research on the solid-state characterization of linezolid and its synthetic precursors, including compounds with morpholino phenyl groups, employs techniques like nuclear magnetic resonance spectroscopy and mass spectrometry. This work is foundational for the development of pharmaceuticals and the understanding of their physical chemistry properties (Wielgus et al., 2015).

Practical Synthesis of Pharmaceutical Intermediates

The practical synthesis of chiral morpholine derivatives, such as (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, illustrates the application of these compounds as intermediates in the production of investigational drugs. This highlights the role of morpholine-based compounds in streamlining pharmaceutical manufacturing processes (Kopach et al., 2009).

Mechanistic Studies in Drug Development

Mechanistic studies, such as the investigation of defluorination reactions in (aminofluorophenyl)oxazolidinones, provide valuable insights into the reactivity and stability of drug molecules. Understanding these reactions is essential for drug design and development, particularly in optimizing pharmacological properties (Fasani et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound offers intriguing applications due to its unique properties, making it valuable in studies related to drug discovery, medicinal chemistry, and molecular biology. The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “(4-Fluoropyrrolidin-2-yl)(morpholino)methanone” could have potential applications in these areas.

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.

Mode of Action

This could result in alterations in the production of leukotrienes, thereby influencing inflammatory responses .

properties

IUPAC Name

(4-fluoropyrrolidin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMUTOXSDYPWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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